

Zovodotin Safety Profile: A Comparative Analysis with Leading HER2-Targeted ADCs

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Compound of Interest

Compound Name: Zovodotin

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This guide provides an objective comparison of the safety profile of **Zovodotin** (zanidatamab **zovodotin**, ZW49), a novel bispecific antibody-drug conjugate (ADC), with two established HER2-targeted ADCs: Trastuzumab deruxtecan (T-DXd) and Ado-trastuzumab emtansine (T-DM1). The information is based on data from clinical trials to assist in evaluating the therapeutic potential and tolerability of these agents.

Zovodotin is an investigational ADC composed of a bispecific antibody, zanidatamab, linked to a proprietary auristatin cytotoxin. This unique biparatopic design, targeting two distinct HER2 epitopes, distinguishes it from other ADCs in its class.^[1] Its safety and efficacy have been evaluated in a first-in-human Phase 1 clinical trial (NCT03821233).^[2]

Comparative Safety Profile of HER2-Targeted ADCs

The following table summarizes the key treatment-related adverse events (TRAEs) observed in clinical trials for **Zovodotin**, Trastuzumab deruxtecan, and Ado-trastuzumab emtansine. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and dosing regimens.

Feature	Zovodotin (zanidatamab zovodotin)	Trastuzumab deruxtecan (T-DXd)	Ado-trastuzumab emtansine (T-DM1)
Antibody Target	HER2 (Biparatopic: ECD2 & ECD4)[2]	HER2	HER2
Payload	Auristatin	Topoisomerase I inhibitor (deruxtecan)	Maytansinoid (DM1)
Pivotal Trial(s) Data	Phase 1 (NCT03821233)[2]	DESTINY-Breast02 & 03[3][4]	EMILIA[5]
Most Common Any- Grade TRAEs (%)	Keratitis (42-43%), Alopecia (25%), Diarrhea (21-30%)[2]	Nausea (72.5-77%), Fatigue, Alopecia, Vomiting[3]	Thrombocytopenia, Fatigue, Nausea, Transaminitis[6][7]
Common Grade ≥3 TRAEs (%)	Keratitis (3%), Infusion-related reaction, Decreased neutrophil count[2]	Neutropenia, Anemia, Nausea (4.6-7%), Fatigue[3]	Thrombocytopenia (20% in one study), Anemia (3.0%), Fatigue (2.5%)[6][7]
Key Safety Concerns	Ocular toxicity (Keratitis)[2]	Interstitial Lung Disease (ILD)/Pneumonitis (up to 10.4% any grade in one study)[3][8]	Hepatotoxicity (Transaminitis), Thrombocytopenia[6]
Treatment-Related Deaths	None reported in the Phase 1 trial[2]	Has been reported, often related to ILD[9] [10]	Has been reported

Experimental Protocols

A summary of the methodologies for the key clinical trials that established the safety profiles of these ADCs is provided below.

Zovodotin: Phase 1 Trial (NCT03821233)

- **Study Design:** This was a first-in-human, multicenter, open-label, dose-escalation (DE) and dose-expansion (DX) study.[\[1\]](#)[\[11\]](#) The DE phase utilized a 3+3 design to determine the maximum tolerated dose (MTD) and recommended dose (RD).[\[1\]](#) The DX phase further evaluated safety and anti-tumor activity at the selected doses.[\[1\]](#)
- **Patient Population:** The trial enrolled patients with locally advanced (unresectable) or metastatic HER2-expressing solid cancers who had progressed on standard therapies.[\[11\]](#) [\[12\]](#) This included patients with breast and gastroesophageal cancers.[\[11\]](#)
- **Primary Endpoints:** The primary objectives were to assess the safety, tolerability, and determine the MTD/RD of **Zovodotin**.[\[1\]](#)[\[11\]](#)
- **Dosing:** The recommended dose was identified as 2.5 mg/kg administered intravenously every three weeks (Q3W).[\[1\]](#)

Trastuzumab deruxtecan: DESTINY-Breast03

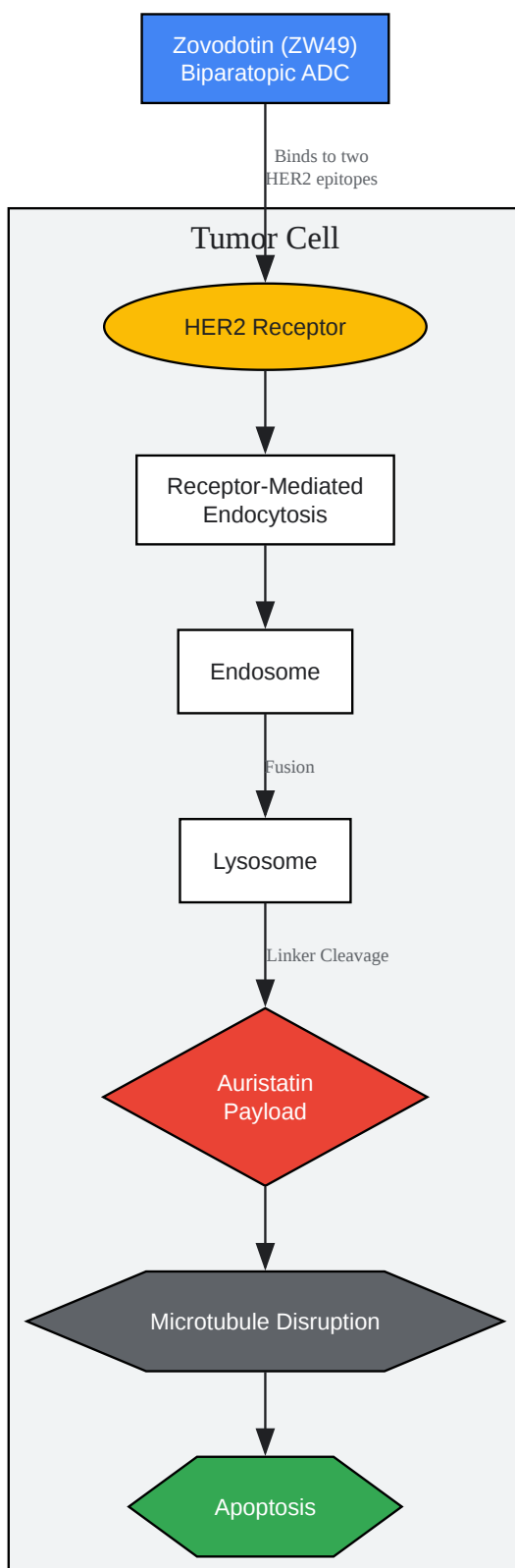
- **Study Design:** A Phase 3, randomized, open-label, multicenter trial comparing the efficacy and safety of Trastuzumab deruxtecan versus Ado-trastuzumab emtansine.[\[3\]](#)[\[4\]](#)
- **Patient Population:** The study included 524 patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.[\[4\]](#)
- **Primary Endpoint:** The primary outcome measured was progression-free survival (PFS).[\[5\]](#) Safety was a key secondary endpoint.

Ado-trastuzumab emtansine: EMILIA Trial

- **Study Design:** A Phase 3, randomized, open-label, international trial comparing T-DM1 with lapatinib plus capecitabine.[\[5\]](#)
- **Patient Population:** The trial enrolled 991 patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer previously treated with trastuzumab and a taxane.[\[5\]](#)
- **Primary Endpoints:** The co-primary endpoints were progression-free survival (PFS) and overall survival (OS), along with safety.[\[5\]](#)

Mechanism of Action and Experimental Workflow

The unique biparatopic nature of **Zovodotin**'s antibody component, zanidatamab, allows it to bind to two different domains on the HER2 receptor simultaneously. This dual-binding mechanism is hypothesized to enhance receptor clustering, internalization, and subsequent delivery of the cytotoxic auristatin payload to the tumor cell.



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Caption: **Zovodotin**'s mechanism of action from HER2 binding to apoptosis.

Summary

The safety profile of **Zovodotin**, as observed in its initial Phase 1 trial, appears manageable and distinct from other HER2-targeted ADCs.[2] The most notable adverse event is keratitis, which has been reported as generally low-grade and manageable with measures like mandatory ocular prophylaxis.[2] Unlike Trastuzumab deruxtecan, no cases of interstitial lung disease or pneumonitis were reported in the **Zovodotin** Phase 1 study.[2] The gastrointestinal and hematological toxicity profiles also appear to differ from both T-DXd and T-DM1. Further clinical development will be crucial to fully characterize the safety and efficacy of **Zovodotin** and establish its place in the treatment landscape for HER2-positive cancers.

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